molecular formula C4H4O B1197866 But-3-ynal CAS No. 52844-23-2

But-3-ynal

Cat. No. B1197866
CAS RN: 52844-23-2
M. Wt: 68.07 g/mol
InChI Key: OGQNOIVDVXRWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-3-ynal is a butynal which has a monosubstituted triple bond. It has a role as a mouse metabolite. It is a terminal acetylenic compound, an alpha-CH2-containing aldehyde and a butynal.
3-Butyn-1-al belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Butyn-1-al is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Synthesis Applications

  • Sex Pheromone Synthesis : But-3-ynal has been used in the synthesis of sex pheromones, specifically in creating the sex pheromone of the avocado seed moth, Stenoma catenifer. This was achieved by coupling a vinyl iodide precursor with commercially available 1-buten-3-yne, utilizing palladium catalysis (Zou & Millar, 2010).

  • Tricyclic Compound Synthesis : In the field of organic chemistry, But-3-ynal has been used in gold-catalyzed cycloisomerization processes. This process produces synthetically valuable [6.7.n]-tricyclic compounds, which are key skeletons found in various natural products (Kim et al., 2005).

  • Dihydropyranones Synthesis : Chiral N-heterocyclic carbene catalysis of ynals with 1,3-dicarbonyls has been described for the enantioselective synthesis of functionalized dihydropyranones. This process demonstrated atom economy and broad substrate compatibility (Zhu et al., 2011).

  • Benzoxazole Synthesis : But-3-ynal has been used in a pyrrolidine-catalyzed [4 + 1] annulation reaction with N-protected-2-aminophenols, leading to the synthesis of benzoxazoles. This represents a new approach to producing biologically and synthetically important benzoxazoles (Song et al., 2013).

Analytical and Material Science Applications

  • Molecular Structure Analysis : Carbon-13 magnetic resonance studies of 1-buten-3-yne, a related compound, have been conducted to understand its electronic structure (Kowalewski et al., 1976).

  • Sensor Application : Lanthanide ternary complex systems involving but-3-ynal derivatives have been developed for optical sensing structures, demonstrating potential in sensor applications (Li et al., 2019).

  • Electrospun Nanofibers : The incorporation of but-3-ynal derivatives in electrospinning techniques has been explored to create novel nanometer scale membranes for potential applications in engineering and materials science (Li et al., 2019).

properties

CAS RN

52844-23-2

Product Name

But-3-ynal

Molecular Formula

C4H4O

Molecular Weight

68.07 g/mol

IUPAC Name

but-3-ynal

InChI

InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2

InChI Key

OGQNOIVDVXRWRE-UHFFFAOYSA-N

SMILES

C#CCC=O

Canonical SMILES

C#CCC=O

Other CAS RN

52844-23-2

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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